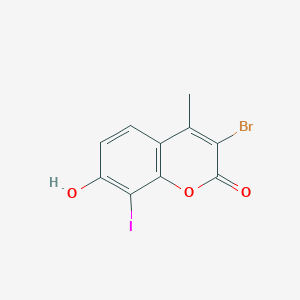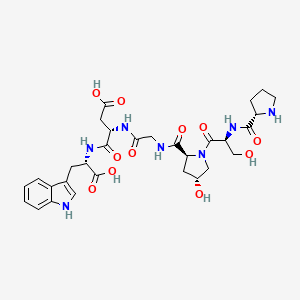![molecular formula C22H19F3O B14266656 4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl CAS No. 137489-13-5](/img/structure/B14266656.png)
4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and trifluorobiphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Friedel-Crafts alkylation, where an ethoxyphenyl group is introduced to a biphenyl structure. This is followed by selective fluorination to achieve the trifluoro substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl
- 4-[2-(4-Tert-butylphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl
Uniqueness
4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents .
Propriétés
Numéro CAS |
137489-13-5 |
|---|---|
Formule moléculaire |
C22H19F3O |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-[2-(4-ethoxyphenyl)ethyl]-1,3-difluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C22H19F3O/c1-2-26-19-11-5-15(6-12-19)3-4-16-13-20(24)22(21(25)14-16)17-7-9-18(23)10-8-17/h5-14H,2-4H2,1H3 |
Clé InChI |
QHCUCZODUOLGKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CCC2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
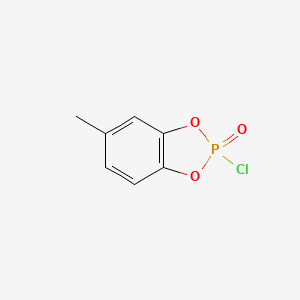
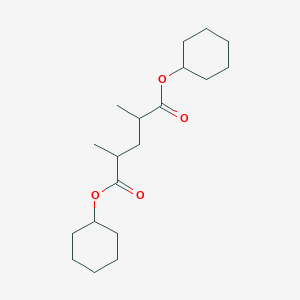
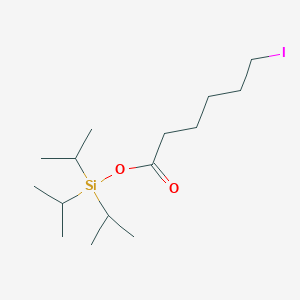
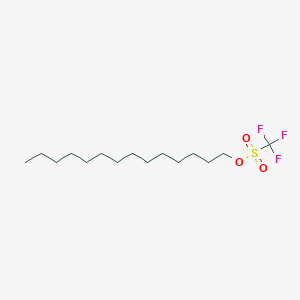
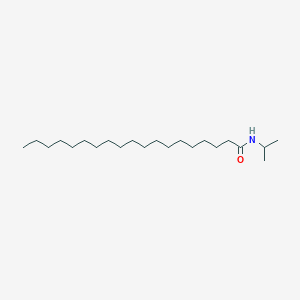

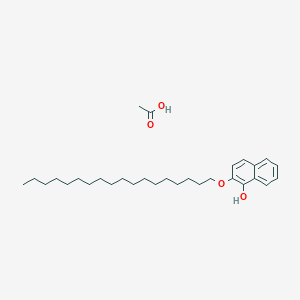

![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)

![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
